N-(4,5-dimethylthiophen-2-yl)acetamide
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Overview
Description
N-(4,5-dimethylthiophen-2-yl)acetamide is an organic compound with the molecular formula C8H11NOS and a molecular weight of 169.24 g/mol . It is characterized by the presence of a thiophene ring substituted with two methyl groups at positions 4 and 5, and an acetamide group at position 2. This compound is often used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethylthiophen-2-yl)acetamide typically involves multi-step reactions. One common method includes the following steps :
Step 1: Reaction of 4,5-dimethylthiophene with tin(IV) chloride in benzene at temperatures ranging from -5°C to 20°C, yielding an intermediate product.
Step 2: Treatment of the intermediate with hydroxylamine hydrochloride and barium carbonate in ethanol, followed by heating for 8 hours.
Step 3: Final reaction with phosphorus pentachloride in water to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process generally involves large-scale adaptation of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethylthiophen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(4,5-dimethylthiophen-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4,5-dimethylthiophen-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-thienyl)acetamide: Similar structure but lacks the methyl groups at positions 4 and 5.
N-(3,4-dimethylthiophen-2-yl)acetamide: Similar structure with methyl groups at different positions on the thiophene ring.
Uniqueness
N-(4,5-dimethylthiophen-2-yl)acetamide is unique due to the specific positioning of the methyl groups on the thiophene ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
N-(4,5-dimethylthiophen-2-yl)acetamide is an organic compound that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. This article synthesizes current research findings and case studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound features a thiophene ring substituted with two methyl groups at positions 4 and 5, and an acetamide functional group. This unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties . In a study evaluating various compounds for antibacterial activity against both Gram-positive and Gram-negative bacteria, this compound showed moderate to good efficacy. The results were compared using the agar well diffusion method against standard antibiotics like amoxicillin .
Compound | Activity Against E. coli | Activity Against S. aureus |
---|---|---|
This compound | Moderate | Good |
Amoxicillin (30 µg/disk) | High | High |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays. One study reported that a related compound exhibited approximately 50.3% antioxidant activity in scavenging assays compared to ascorbic acid (64.7%) at a concentration of 100 µM . This suggests that modifications to the thiophene structure can enhance antioxidant capabilities.
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects . Preliminary studies suggest that it may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated. Its ability to reduce pro-inflammatory cytokines could make it a candidate for treating inflammatory diseases.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, compounds similar to this compound demonstrated significant cytotoxicity against prostate cancer cells by promoting apoptosis rather than necrosis .
Case Study: Prostate Cancer Cell Line
In a detailed study on prostate cancer cell lines (e.g., A549), it was found that certain analogs of thiophene derivatives exhibited high levels of early and late apoptosis, indicating their potential as effective anticancer agents. The mechanism involved upregulation of p53 and activation of caspase pathways .
The exact mechanism of action for this compound is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes and receptors involved in inflammation and cell proliferation pathways. Further research using molecular docking studies could elucidate these interactions.
Properties
IUPAC Name |
N-(4,5-dimethylthiophen-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-5-4-8(9-7(3)10)11-6(5)2/h4H,1-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTWNJFKDSOTAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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